(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
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Overview
Description
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a fluorophenyl group, an acetamido group, and a hydroxypropanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and glycidol.
Formation of Intermediate: The 4-fluoroaniline undergoes acylation with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Epoxide Ring Opening: Glycidol is then reacted with N-(4-fluorophenyl)acetamide under basic conditions to open the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- (2S)-2-[2-(4-chlorophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-bromophenyl)acetamido]-3-hydroxypropanoic acid
- (2S)-2-[2-(4-methylphenyl)acetamido]-3-hydroxypropanoic acid
Uniqueness: The presence of the fluorine atom in (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
1048368-18-8 |
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Molecular Formula |
C11H12FNO4 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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